molecular formula C9H16Cl2N4 B15503396 (R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

(R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride

货号: B15503396
分子量: 251.15 g/mol
InChI 键: ZJLQFORLYVVZRF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a chiral small molecule featuring a pyrimidine scaffold, a privileged structure in medicinal chemistry and drug discovery . The 6-methylpyrimidine core is a common pharmacophore found in compounds with a wide range of investigated biological activities, including antiviral, antimicrobial, and anti-inflammatory properties . Related pyrimidine-based compounds have been studied as potential inhibitors of biological targets such as Heat Shock Protein 90 (HSP90) . The specific stereochemistry of the (R)-pyrrolidin-3-amine moiety may be critical for its interaction with asymmetric biological targets, making it a valuable reagent for exploring structure-activity relationships in hit-to-lead optimization campaigns . This compound is intended for research applications only, including use as a building block in organic synthesis, a candidate for high-throughput screening libraries, or a lead compound for the development of novel therapeutic agents. The product is supplied as a dihydrochloride salt to enhance its stability and solubility in aqueous systems. For Research Use Only. Not intended for diagnostic or therapeutic uses.

属性

分子式

C9H16Cl2N4

分子量

251.15 g/mol

IUPAC 名称

1-(6-methylpyrimidin-4-yl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C9H14N4.2ClH/c1-7-4-9(12-6-11-7)13-3-2-8(10)5-13;;/h4,6,8H,2-3,5,10H2,1H3;2*1H

InChI 键

ZJLQFORLYVVZRF-UHFFFAOYSA-N

规范 SMILES

CC1=CC(=NC=N1)N2CCC(C2)N.Cl.Cl

产品来源

United States

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

The compound’s key analogs differ in pyrimidine substituents, stereochemistry, and counterion composition. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituent on Pyrimidine Stereochemistry Counterion Key Properties/Applications Reference
(R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (N/A) 6-Methyl R Dihydrochloride High solubility; research applications inferred from analogs Target
(S)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride (1365936-54-4) 6-Methyl S Dihydrochloride Enantiomeric differences may affect receptor binding
(R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride (PK00731E-1) 4-Nitrobenzyl R Dihydrochloride Electron-withdrawing nitro group; potential stability/reactivity differences
N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (54-PC403092) 6-Trifluoromethyl R Dihydrochloride Enhanced lipophilicity; applications in pharmaceuticals and materials science
(R)-N-(Pyrrolidin-3-yl)pyrimidin-4-amine dihydrochloride (1448850-68-7) None (unsubstituted) R Dihydrochloride High structural similarity (0.96); absence of methyl group reduces steric effects

Impact of Substituents on Functional Properties

  • 6-Methyl vs. 6-Trifluoromethyl (Target vs.
  • 6-Methyl vs. 4-Nitrobenzyl (Target vs. PK00731E-1):
    The nitrobenzyl substituent in PK00731E-1 introduces strong electron-withdrawing effects, which may alter reactivity in synthetic pathways or biological systems .
  • Unsubstituted Pyrimidine (1448850-68-7):
    The absence of a methyl group in 1448850-68-7 reduces steric hindrance, possibly enhancing binding affinity to flat aromatic enzyme active sites .

Enantiomeric Differences

The S-enantiomer (1365936-54-4) shares the same pyrimidine substituent but differs in stereochemistry. Chirality significantly impacts pharmacological activity; for example, the R-form may exhibit higher target affinity in enantioselective interactions, as seen in other pyrrolidine derivatives .

Counterion Effects

The dihydrochloride salt in the target compound improves water solubility compared to mono-hydrochloride analogs (e.g., 1365936-46-4). This property is critical for formulation in aqueous-based drug delivery systems .

Research Findings and Implications

  • Pharmaceutical Potential: The trifluoromethyl analog (54-PC403092) demonstrates versatility in drug discovery due to its fluorine-enhanced binding and stability .
  • Agrochemical Relevance: Methyl-substituted pyrrolidines like the target compound may serve as intermediates in pesticide development, leveraging their heterocyclic stability.
  • Material Science: Fluorinated analogs (e.g., 54-PC403092) are explored for specialty materials due to their thermal and chemical resistance .

常见问题

Basic: What are the optimized synthetic routes for (R)-1-(6-Methylpyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride, and what challenges arise during scale-up?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 6-methylpyrimidin-4-amine and a chiral pyrrolidine precursor. Key steps include:

  • Step 1: Reacting (R)-pyrrolidin-3-amine with 4-chloro-6-methylpyrimidine under basic conditions (e.g., K₂CO₃ in DMF) to form the tertiary amine.
  • Step 2: Hydrochloride salt formation via HCl gas or concentrated HCl in ethanol.
    Challenges:
  • Stereochemical Purity: Ensuring retention of the (R)-configuration during substitution requires chiral HPLC monitoring .
  • Scale-Up Issues: Solvent removal and crystallization efficiency may decrease at larger scales, necessitating gradient recrystallization .

Basic: What analytical techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • X-Ray Crystallography: Resolve absolute stereochemistry using SHELX refinement (e.g., SHELXL for small-molecule structures) .
  • NMR Spectroscopy: Key signals include pyrimidine protons (δ 8.5–9.0 ppm) and pyrrolidine methyl groups (δ 1.2–1.5 ppm). Compare with computed PubChem data .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching theoretical mass (C₁₀H₁₆Cl₂N₄: ~263.07 g/mol) .

Advanced: How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?

Methodological Answer:
Chirality impacts target binding via steric and electronic effects. For example:

  • Receptor Specificity: The (R)-enantiomer may exhibit higher affinity for CNS targets (e.g., serotonin receptors) due to complementary pocket interactions .
  • Assay Design: Use chiral stationary phases (CSPs) in HPLC to separate enantiomers and test activity in vitro (e.g., cAMP assays) .

Advanced: What strategies address contradictory bioactivity data across studies?

Methodological Answer:

  • Replicate Conditions: Standardize cell lines (e.g., HEK293 vs. CHO) and assay buffers to minimize variability .
  • Orthogonal Assays: Confirm target engagement using SPR (surface plasmon resonance) alongside functional assays (e.g., calcium flux) .
  • Metabolite Screening: Use LC-MS to identify degradation products that may interfere with activity .

Basic: How can structural modifications enhance solubility or stability for in vivo studies?

Methodological Answer:

  • Salt Forms: Replace dihydrochloride with besylate or tosylate salts to improve aqueous solubility .
  • Prodrug Design: Introduce ester groups at the pyrrolidine nitrogen for hydrolytic activation in vivo .
  • Co-Crystallization: Explore co-crystals with succinic acid to enhance thermal stability .

Advanced: What computational tools predict synthetic pathways or biological targets for this compound?

Methodological Answer:

  • Retrosynthesis: Use AI-driven tools (e.g., Reaxys or Pistachio models) to propose feasible routes from commercial precursors .
  • Molecular Docking: Screen against the Protein Data Bank (PDB) using AutoDock Vina to prioritize kinase or GPCR targets .
  • ADMET Prediction: Tools like SwissADME forecast bioavailability and toxicity profiles .

Basic: What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during weighing to avoid inhalation of fine particles.
  • Spill Management: Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How can crystallization challenges be mitigated for X-ray diffraction studies?

Methodological Answer:

  • Solvent Screening: Test mixed solvents (e.g., ethanol/water) to optimize crystal growth .
  • Seeding: Introduce microcrystals from prior batches to induce nucleation.
  • Cryoprotection: Soak crystals in glycerol-containing solutions to prevent ice formation during data collection .

Advanced: What in vitro models are suitable for preliminary toxicity screening?

Methodological Answer:

  • Hepatotoxicity: Use HepG2 cells with MTT assays to assess metabolic stability .
  • Cardiotoxicity: Screen hERG channel inhibition via patch-clamp electrophysiology .
  • Genotoxicity: Conduct Ames tests with Salmonella strains (e.g., TA98) .

Basic: How is the compound’s stability under varying pH and temperature conditions quantified?

Methodological Answer:

  • Forced Degradation: Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 24h, then analyze via HPLC .
  • Arrhenius Modeling: Store at 25°C, 40°C, and 60°C to calculate shelf life using degradation kinetics .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。